N-[2-(benzhydryloxy)ethyl]-N-ethylamine is a chemical compound belonging to the class of amines. It features a benzhydryloxy group, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is of interest for its possible therapeutic effects, particularly in the modulation of biological systems.
The compound can be synthesized through various methods, often involving the reaction of benzhydrol derivatives with ethylamines. Research indicates that it may be related to other compounds used in pharmaceutical formulations, highlighting its relevance in drug development and therapeutic applications .
N-[2-(benzhydryloxy)ethyl]-N-ethylamine is classified as an organic amine. Its structure includes both an ether and an amine functional group, making it a versatile compound for various chemical reactions and applications in medicinal chemistry.
The synthesis of N-[2-(benzhydryloxy)ethyl]-N-ethylamine typically involves the following steps:
The reactions often require specific conditions, such as controlled temperatures and solvents (e.g., dichloromethane or ethanol), to optimize yield and purity. Catalysts may also be employed to facilitate the etherification process .
The molecular structure of N-[2-(benzhydryloxy)ethyl]-N-ethylamine can be represented as follows:
The compound exhibits specific structural characteristics that influence its physical and chemical properties, including solubility and reactivity patterns in various environments .
N-[2-(benzhydryloxy)ethyl]-N-ethylamine can participate in several chemical reactions:
These reactions typically require careful control of conditions such as pH, temperature, and concentration to ensure high yields and selectivity towards desired products .
The mechanism of action for N-[2-(benzhydryloxy)ethyl]-N-ethylamine primarily involves its interaction with biological targets such as receptors or enzymes:
Research into similar compounds suggests that modifications in the structure can significantly affect biological activity, indicating a need for further exploration of this compound's pharmacodynamics .
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and pharmaceutical development .
N-[2-(benzhydryloxy)ethyl]-N-ethylamine has potential applications in several scientific fields:
Research continues to explore the full range of applications for this compound, particularly its therapeutic potential .
N-[2-(Benzhydryloxy)ethyl]-N-ethylamine, systematically designated as 2-(benzhydryloxy)-N-ethylethanamine, is a secondary amine featuring a benzhydryl ether linkage. Its molecular formula is C₁₇H₂₁NO (molecular weight: 255.36 g/mol), confirmed via PubChem records and CAS registry data [1] [6]. The compound's CAS number is 23364-14-9, and its canonical SMILES representation is CCOCC(C1=CC=CC=C1)C2=CC=CC=C2, illustrating the benzhydryl (diphenylmethyl) group bonded to an ethoxyethylamine chain [4] [6].
Table 1: Systematic Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(Benzhydryloxy)-N-ethylethanamine |
| Molecular Formula | C₁₇H₂₁NO |
| CAS Registry | 23364-14-9 |
| Canonical SMILES | CCOCC(C1=CC=CC=C1)C2=CC=CC=C2 |
| Exact Mass | 255.1623 Da |
The molecule exhibits three topological domains:
Key torsional angles include:
This compound belongs to the benzhydryl ether pharmacophore family. Key analogues include:
Table 2: Benzhydryl-Substituted Ethanolamine Derivatives
| Compound Name | Substituent on Nitrogen | Molecular Formula | Key Distinction |
|---|---|---|---|
| N-[2-(Benzhydryloxy)ethyl]-N-ethylamine | -CH₂CH₃ | C₁₇H₂₁NO | Secondary amine; no N-methylation |
| Diphenhydramine (Benadryl®) | -CH₃ (dimethyl) | C₁₇H₂₁NO | Tertiary amine; clinical H₁ antagonist [4] [9] |
| 2-(Benzhydryloxy)-N-methylethanamine | -CH₃ | C₁₆H₁₉NO | Primary amine derivative |
| N-[2-(Benzhydryloxy)ethyl]-N,N-diethylamine | -(CH₂CH₃)₂ | C₁₉H₂₅NO | Tertiary diethylamino derivative [3] |
The secondary amine status of N-[2-(benzhydryloxy)ethyl]-N-ethylamine reduces steric crowding compared to tertiary analogues (e.g., diphenhydramine), potentially enhancing hydrogen-bonding capacity. Its hydrochloride salt (C₁₇H₂₂ClNO; CAS not specified) is commercially available for research [5] [6].
No experimental crystallographic data (unit cell parameters, space group, atomic coordinates) is publicly available for N-[2-(benzhydryloxy)ethyl]-N-ethylamine or its hydrochloride salt. However, structural analogs like diphenhydramine exhibit:
Theoretical modeling suggests similar solid-state behavior for N-ethyl variant:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1